3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride
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Overview
Description
It belongs to the class of isothiazolidine derivatives and has a molecular formula of C4H9N2O2S.HCl. This compound is characterized by its unique structure, which includes an isothiazolidine ring and an aminomethyl group.
Preparation Methods
The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride involves several steps. One common synthetic route includes the reaction of isothiazolidine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity.
Chemical Reactions Analysis
3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Scientific Research Applications
3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride can be compared with other isothiazolidine derivatives. Similar compounds include:
- 2-(Aminomethyl)isothiazolidine 1,1-dioxide
- 4-(Aminomethyl)isothiazolidine 1,1-dioxide These compounds share a similar core structure but differ in the position of the aminomethyl group. The unique positioning of the aminomethyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-3-4-1-2-9(7,8)6-4;/h4,6H,1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWMIULXMORBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138522-64-0 |
Source
|
Record name | 3-(aminomethyl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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